

chemical structure and properties of LY2940094 tartrate

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Compound of Interest

Compound Name: LY2940094 tartrate

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An In-depth Technical Guide to LY2940094 Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It details the compound's mechanism of action through the NOP receptor signaling pathway and its effects in various preclinical models. The guide also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and development.

Chemical Structure and Physicochemical Properties

LY2940094 is a thienospiro-piperidine-based compound.[3] The tartrate salt form enhances its solubility and suitability for oral administration.

IUPAC Name: [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid[4]

Chemical Formula: C₂₆H₂₉ClF₂N₄O₈S[4]

Molecular Weight: 631.05 g/mol [2][4]

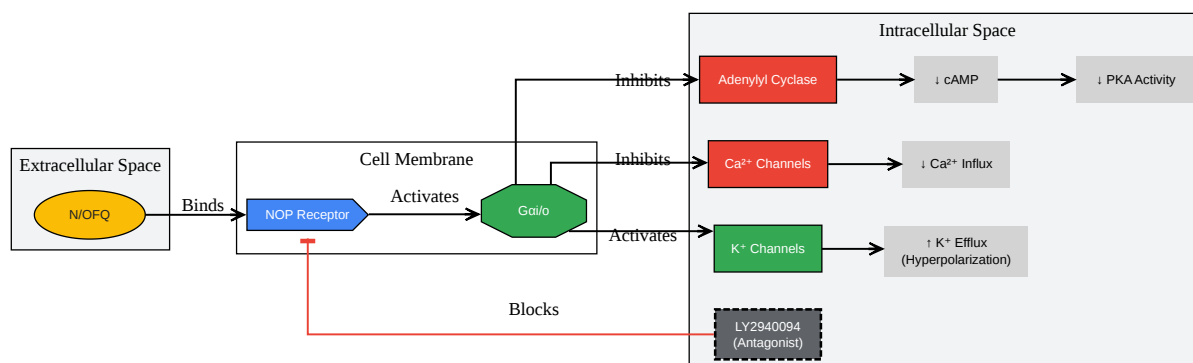
Canonical SMILES: CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O[4]

Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₉ ClF ₂ N ₄ O ₈ S	[4]
Molecular Weight	631.05 g/mol	[2][4]
IUPAC Name	[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid	[4]
InChIKey	CQKWYQOOVWQULQ-UHFFFAOYSA-N	[4]
Solubility	10 mM in DMSO	[2]

Mechanism of Action and Signaling Pathway

LY2940094 acts as a high-affinity antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[1][5] The endogenous ligand for the NOP receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). The NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain, mood, reward, and feeding behaviors.[3][6] By blocking the binding of N/OFQ, LY2940094 modulates the downstream signaling cascades.



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Diagram 1: NOP Receptor Signaling Pathway Antagonism by LY2940094.

Pharmacological Properties and Efficacy

LY2940094 is characterized by its high affinity and antagonist potency at the NOP receptor. It is brain penetrant and orally bioavailable.^{[1][2]}

Quantitative Pharmacological Data

Parameter	Value	Species/System	Source
Ki	0.105 nM	Human NOP receptors (CHO cells)	[1][6]
Kb	0.166 nM	Human NOP receptors (CHO cells)	[1][6]
Selectivity	>4000-fold over mu, kappa, or delta opioid receptors	-	[7][8]
NOP Receptor Occupancy	62% at 10 mg/kg (P.O.) in rat brain	Rat	[6]
Human NOP Receptor Occupancy (EC ₅₀)	2.94 to 3.46 ng/mL	Human	[9]

Preclinical Efficacy

LY2940094 has demonstrated efficacy in various animal models, suggesting its therapeutic potential in several indications.

- **Alcohol Dependence:** Dose-dependently reduces ethanol self-administration and seeking behavior in alcohol-preferring rats.[1][10] It also blocks stress-induced reinstatement of ethanol-seeking.[6][10]
- **Depression and Anxiety:** Exhibits antidepressant-like effects in the mouse forced-swim test and anxiolytic-like effects in the fear-conditioned freezing assay.[7][11][12]
- **Feeding Disorders:** Inhibits excessive feeding behavior in rodent models, including fasting-induced feeding and overconsumption of palatable high-energy diets.[3][8]
- **Remyelination:** Promotes oligodendrocyte differentiation and myelination in in vitro and in vivo models, suggesting potential for treating demyelinating diseases, though this effect may be NOPR-independent.[13]

Experimental Protocols

In Vitro NOP Receptor Binding and Functional Assays

Objective: To determine the binding affinity (K_i) and antagonist potency (K_b) of LY2940094 at the NOP receptor.

Methodology:

- **Cell Culture:** Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NOP receptor are cultured under standard conditions.
- **Membrane Preparation:** Cell membranes are prepared by homogenization and centrifugation.
- **Radioligand Binding Assay (K_i Determination):**

 - Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [^3H]Nociceptin) and varying concentrations of LY2940094.
 - Non-specific binding is determined in the presence of a saturating concentration of a non-labeled NOP ligand.
 - Bound and free radioligand are separated by filtration.
 - Radioactivity is quantified by liquid scintillation counting.
 - K_i values are calculated using the Cheng-Prusoff equation.

- **Functional Assay (K_b Determination):**

 - A functional assay measuring a downstream signaling event, such as GTPyS binding or inhibition of forskolin-stimulated cAMP accumulation, is used.
 - Cells or membranes are incubated with a NOP receptor agonist in the presence of varying concentrations of LY2940094.
 - The concentration-response curve of the agonist is shifted to the right in the presence of the antagonist.

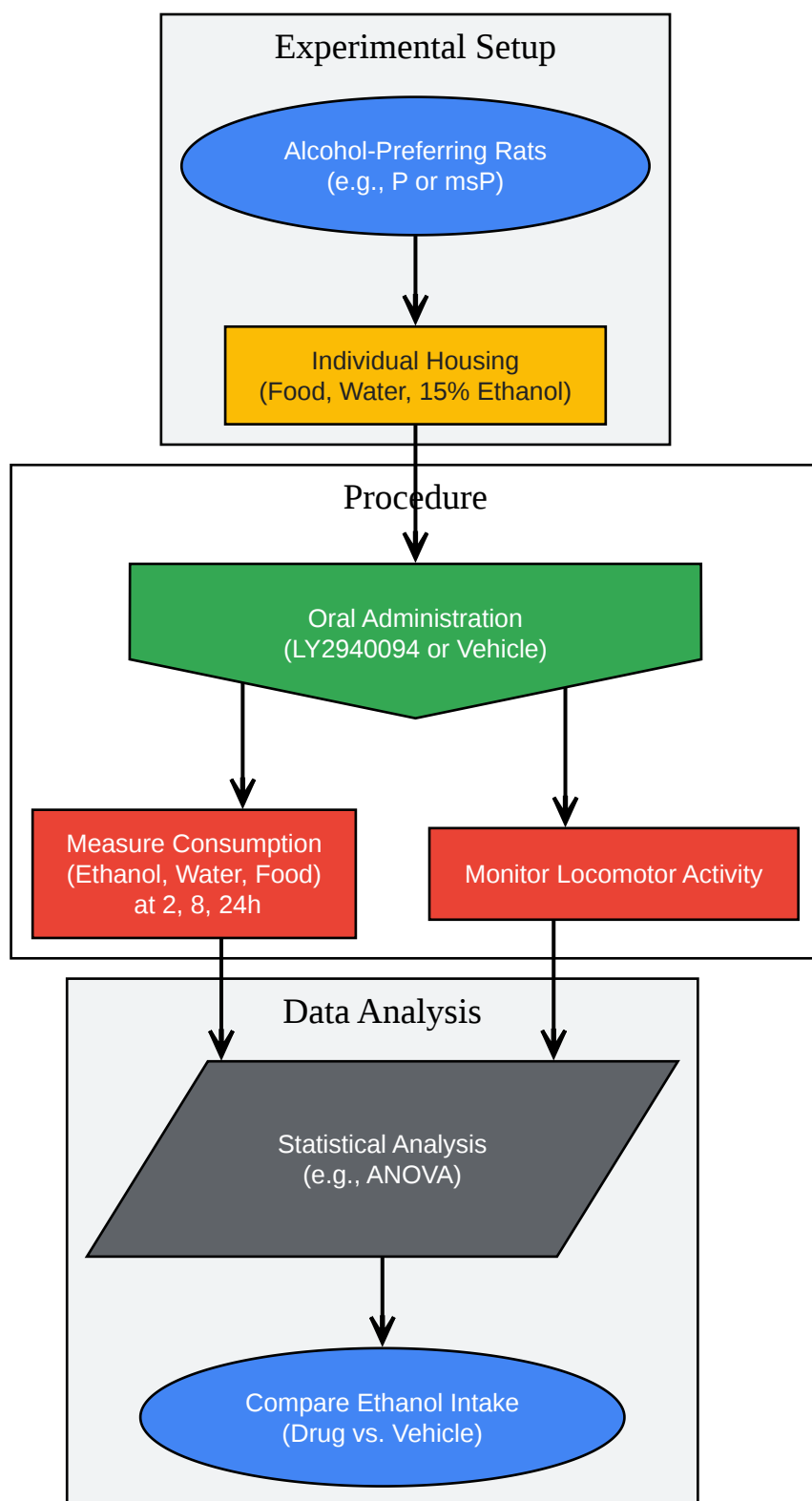
- Kb values are calculated using the Schild equation.

In Vivo Rodent Model of Ethanol Self-Administration

Objective: To evaluate the effect of LY2940094 on voluntary ethanol consumption in alcohol-preferring rats.

Methodology:

- Animals: Indiana Alcohol-Preferring (P) or Marchigian Sardinian Alcohol-Preferring (msP) rats are used.[\[6\]](#)[\[10\]](#)
- Housing: Rats are individually housed with ad libitum access to food and water, as well as a choice between water and a 15% ethanol solution.
- Drug Administration: LY2940094 is administered orally (e.g., 3, 10, or 30 mg/kg) daily.[\[1\]](#)[\[5\]](#)
- Data Collection: Ethanol, water, and food consumption are measured at regular intervals (e.g., 2, 8, and 24 hours post-dosing).[\[6\]](#) Locomotor activity may also be monitored to assess for sedative or stimulant effects.
- Data Analysis: The effect of LY2940094 on ethanol intake is compared to a vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).



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Diagram 2: Workflow for Ethanol Self-Administration Study.

Clinical Development

LY2940094 has been investigated in clinical trials for major depressive disorder (MDD) and alcohol dependency.[13][14] A Phase 2 proof-of-concept study in MDD patients showed some evidence of an antidepressant effect and that the drug was safe and well-tolerated.[14]

Conclusion

LY2940094 tartrate is a valuable research tool for investigating the role of the NOP receptor system in various physiological and pathological states. Its potent and selective antagonist activity, coupled with favorable pharmacokinetic properties, has led to its investigation in several preclinical models and clinical trials. This guide provides a foundational understanding of its chemical and pharmacological properties to support further research and drug development efforts.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY2940094 tartrate | C₂₆H₂₉ClF₂N₄O₈S | CID 90654751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LY2940094, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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